molecular formula C13H15ClFNO B4652253 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine

1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine

Cat. No. B4652253
M. Wt: 255.71 g/mol
InChI Key: UOIKIELIXQPQLF-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine, also known as CFMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CFMP belongs to a class of compounds known as piperidines, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine involves its selective binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine release in the brain, which has been found to have a range of effects on behavior and cognition. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has also been found to have some affinity for other receptors, including the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has been found to have a range of biochemical and physiological effects. In animal studies, 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has been found to decrease locomotor activity and induce catalepsy, suggesting that it may have potential applications in the treatment of movement disorders. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has also been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has several advantages for use in lab experiments. Its selective binding to the dopamine D2 receptor makes it a valuable tool for studying the function of this receptor in the brain. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine is also relatively easy to synthesize and has been found to be stable under a range of conditions. However, 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has some limitations for use in lab experiments, including its relatively low affinity for the dopamine D2 receptor compared to other ligands.

Future Directions

There are several future directions for research on 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine. One area of research involves the development of more selective ligands for the dopamine D2 receptor. Another area of research involves the use of 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine as a PET imaging agent for the dopamine D2 receptor. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine may also have potential applications in the treatment of movement disorders and other neurological conditions. Overall, 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine is a promising compound for use in scientific research and has the potential to provide valuable insights into the function of the dopamine D2 receptor and other biological systems.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine as a tool for studying the dopamine D2 receptor. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has been shown to bind selectively to the dopamine D2 receptor, making it a valuable tool for studying the function of this receptor in the brain. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has also been studied for its potential use as a PET imaging agent for the dopamine D2 receptor.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c1-9-4-3-7-16(8-9)13(17)12-10(14)5-2-6-11(12)15/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIKIELIXQPQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(3-methylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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